1-Amino-6-phenylpiperidin-2-one;hydrochloride
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Overview
Description
1-Amino-6-phenylpiperidin-2-one;hydrochloride is a synthetic compound belonging to the piperidine class of organic compounds. It is characterized by the presence of an amino group (-NH2) and a phenyl group (-C6H5) attached to a piperidin-2-one ring. This compound has attracted attention due to its potential therapeutic applications and its role in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-6-phenylpiperidin-2-one;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst, followed by subsequent amination and cyclization steps . The reaction conditions often include refluxing in methanol with methanesulfonic acid as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Amino-6-phenylpiperidin-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include substituted piperidines, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Amino-6-phenylpiperidin-2-one;hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various piperidine derivatives, which are important in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor and receptor modulator.
Medicine: Research is ongoing to explore its therapeutic potential in treating neurological disorders and other medical conditions.
Industry: It is used in the development of pharmaceuticals and agrochemicals, owing to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 1-Amino-6-phenylpiperidin-2-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby altering their catalytic activity .
Comparison with Similar Compounds
Similar Compounds
1-Amino-6-phenylpiperidin-2-one: The base compound without the hydrochloride salt.
2-Amino-4-phenylpiperidine: A similar piperidine derivative with different substitution patterns.
6-Phenylpiperidin-2-one: Lacks the amino group, leading to different chemical properties.
Uniqueness
1-Amino-6-phenylpiperidin-2-one;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the amino and phenyl groups on the piperidin-2-one ring enhances its reactivity and potential for diverse applications.
Properties
IUPAC Name |
1-amino-6-phenylpiperidin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c12-13-10(7-4-8-11(13)14)9-5-2-1-3-6-9;/h1-3,5-6,10H,4,7-8,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHLQPBUUJTVBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C(=O)C1)N)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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